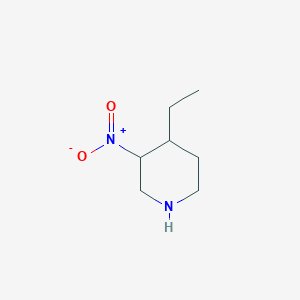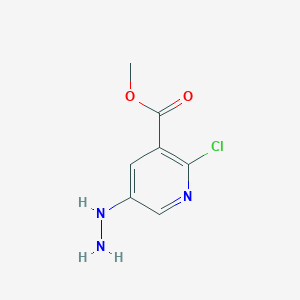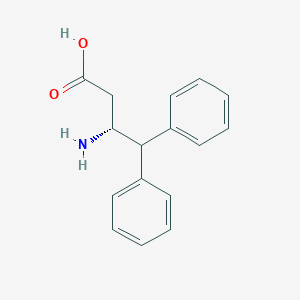
4-Ethyl-3-nitropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-nitropiperidine is a chemical compound with the molecular formula C7H14N2O2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . Piperidine itself is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in drug design and synthesis .
Vorbereitungsmethoden
The synthesis of 4-Ethyl-3-nitropiperidine can be achieved through various synthetic routes. One common method involves the nitration of 4-ethylpiperidine using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically require controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro compound.
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of phenylsilane and iron complexes as catalysts has also been reported to promote the formation and reduction of imine intermediates, leading to the desired piperidine derivatives .
Analyse Chemischer Reaktionen
4-Ethyl-3-nitropiperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 4-ethyl-3-aminopiperidine, 4-carboxy-3-nitropiperidine, and other substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-nitropiperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-nitropiperidine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-3-nitropiperidine can be compared with other piperidine derivatives such as:
4-Methyl-3-nitropiperidine: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
3-Nitropiperidine: Lacks the ethyl substituent, which can affect its solubility and interaction with biological targets.
4-Ethylpiperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the ethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various applications .
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
4-ethyl-3-nitropiperidine |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
QSPMBYNYHSHFSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNCC1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)






